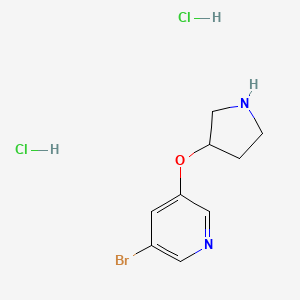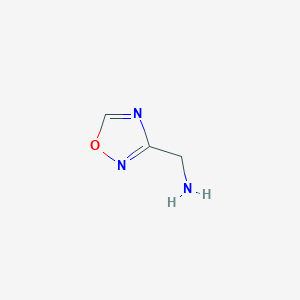
2,2-Dimethylcycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylcycloheptanone is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .
Synthesis Analysis
The synthesis of cycloheptanones and higher homologues like 2,2-Dimethylcycloheptanone can be achieved by scandium (III) triflate-catalyzed diazoalkane-carbonyl homologations . This process involves pairing readily available bis- and tris (oxazoline) based ligands with scandium triflate, allowing access to arylated medium ring carbocycles with high enantioselectivities and excellent yield .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcycloheptanone consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure is cyclical, with two methyl groups attached to the second carbon atom in the cycloheptanone ring .Physical And Chemical Properties Analysis
2,2-Dimethylcycloheptanone has a density of 0.9±0.0 g/cm3, a boiling point of 192.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 42.8±0.0 kJ/mol and a flash point of 62.9±0.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Synthesis Techniques : Research has explored the synthesis of compounds related to 2,2-Dimethylcycloheptanone, including various substituted cycloheptanones. These studies involve the treatment of cyclohexanone derivatives with specific reagents to yield desired products in high yields, revealing the stereochemistry of the products derived from ring-expansion reactions (Marshall & Partridge, 1968).
Stereospecific Synthesis : Techniques for the stereospecific synthesis of cis- and trans-3,6-dimethylcycloheptanones have been developed. These methods include the cycloketonization of certain salts, providing insights into the stereochemical aspects of such reactions (Furman et al., 1974).
Molecular Dynamics and Glass Transition
- Molecular Dynamics in Plastic Phases : Studies have investigated the nature of glass transitions in the plastic crystalline phases of various cycloalkanones. Using techniques like dielectric spectroscopy and differential scanning calorimetry, these studies provide insights into the molecular dynamics and kinetic freezing in supercooled states of compounds like cycloheptanol (Tyagi & Murthy, 2001).
Chemical Reactions and Catalysis
- Conformational Effects in Reduction Reactions : Research has been conducted on the effects of methyl substitution in cyclopentanones and their influence on the rate of hydrogen transfer in the presence of certain catalysts. These studies are significant for understanding the shielding effects of geminal dimethyl groupings and the conformational analysis of cycloheptanone homologs (Krutii et al., 1975).
Material Science and Spectroscopy
- Spectroscopy Studies : Investigations include the microwave spectrum of dimethylcyclohexanone, where conformational isomers and their rotational constants are identified. Such studies are crucial in material science for understanding molecular structures and their dynamic properties (Jang et al., 2017).
Propiedades
IUPAC Name |
2,2-dimethylcycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8(9)10/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJALODPLYNRSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcycloheptanone | |
CAS RN |
7228-52-6 |
Source


|
| Record name | 2,2-dimethylcycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)






![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)